molecular formula C15H19NO4 B1376310 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid CAS No. 1823633-01-7

1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid

Cat. No.: B1376310
CAS No.: 1823633-01-7
M. Wt: 277.31 g/mol
InChI Key: SOYXQVSBDHHRLV-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid is intrinsically linked to the historical evolution of amino protecting group chemistry in organic synthesis. The benzyloxycarbonyl protecting group, which forms a central component of this compound's structure, was first introduced by Bergmann and Zervas in 1932 as a revolutionary amino protecting group. This innovation marked a pivotal moment in the history of peptide synthesis and established a new epoch in protecting group chemistry that fundamentally transformed organic synthesis methodologies.

The benzyloxycarbonyl group emerged as a solution to the significant limitations of earlier acyl protecting groups, which presented substantial synthetic difficulties including challenges in selective removal without destroying peptide bonds and high degrees of racemization of amino acid derivatives. The introduction of this protecting group sparked the era of modern peptide synthesis and provided a new perspective to protecting group chemistry in organic synthesis as a whole. The compound was first prepared by Leonidas Zervas in the early 1930s, who utilized it for the introduction of the benzyloxycarbonyl protecting group, which became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis developed with Max Bergmann.

This methodology represented the first successful approach to controlled peptide chemical synthesis and dominated worldwide synthetic procedures for twenty years until the 1950s. The historical significance of the benzyloxycarbonyl protecting group extends beyond peptide synthesis, as it continues to find widespread application in contemporary organic synthesis and total synthesis for amine protection. The compound this compound thus represents a continuation of this historical lineage, incorporating the proven benzyloxycarbonyl protecting group into a piperidine-based structural framework.

Nomenclature and Classification

The systematic nomenclature of this compound reflects its complex structural composition and multiple functional groups. According to chemical databases, the compound is identified by several synonymous names including 5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and Trans-(3S,5S)-5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. The Chemical Abstracts Service registry number 1823633-01-7 provides unique identification for this specific structural variant.

The compound belongs to the broader classification of piperidine derivatives, specifically representing a substituted piperidine-3-carboxylic acid. Piperidine-3-carboxylic acid derivatives constitute a fascinating class of cyclic amines that have garnered significant interest in both pharmaceutical and organic chemistry domains. The structural classification places this compound within the category of 6-membered heterocycles, carboxylic acid derivatives, and piperidine-based compounds. The presence of the benzyloxycarbonyl protecting group further classifies it as a carbamate or urethane derivative, representing one of the most important classes of amino protecting groups in modern synthetic chemistry.

The stereochemical designation Trans-(3S,5S) indicates the specific spatial arrangement of substituents on the piperidine ring, which is crucial for understanding the compound's three-dimensional structure and potential biological activity. This stereochemical information is particularly important given that piperidine-3-carboxylic acid derivatives can exist in different enantiomeric forms, leading to variations in biological activity and molecular interactions. The systematic naming convention reflects the International Union of Pure and Applied Chemistry guidelines for organic compound nomenclature, ensuring consistent identification across scientific literature and chemical databases.

Structural Significance in Piperidine Carboxylic Acid Derivatives

The structural architecture of this compound exemplifies the sophisticated molecular design principles that characterize piperidine carboxylic acid derivatives. The compound features a six-membered piperidine ring with a carboxylic acid group attached at the third carbon position, representing a fundamental structural motif that plays a crucial role in reactivity and biological properties. The presence of the methyl substituent at the fifth position introduces additional stereochemical complexity and potential for enhanced selectivity in chemical transformations.

The benzyloxycarbonyl protecting group attached to the nitrogen atom represents a strategically important structural feature that serves multiple synthetic functions. This protecting group effectively suppresses the nucleophilic and basic properties of the nitrogen lone pair, providing what is termed "reactivity masking" that enables selective chemical transformations at other sites within the molecule. The benzyloxycarbonyl group also provides the ability to prevent racemization of protected amines, making it invaluable for maintaining stereochemical integrity during synthetic sequences.

Recent research has highlighted the versatility of piperidine-based carboxylic acids as intermediates in the synthesis of pharmaceuticals, particularly in the development of neuroactive drugs. The structural characteristics of these compounds make them valuable scaffolds for designing selective inhibitors in medicinal chemistry, underscoring their broad utility in drug discovery processes. The combination of the piperidine ring system with carboxylic acid functionality provides multiple sites for chemical modification, enabling the preparation of diverse structural analogs with potentially varied biological activities.

The compound's structural features also demonstrate the intricate relationship between structure and function in organic chemistry, as noted by prominent researchers in the field. The synthesis of compounds like piperidine-3-carboxylic acid derivatives exemplifies how careful structural design can lead to molecules with considerable implications in scientific research and therapeutic development. The presence of multiple functional groups within a single molecular framework provides opportunities for complex chemical transformations and potential applications across various scientific disciplines.

Research Relevance in Chemical Sciences

The research significance of this compound extends across multiple domains of chemical sciences, reflecting its versatility as both a synthetic intermediate and a research target. Contemporary investigations have demonstrated its utility in various synthetic methodologies, particularly in photocatalytic reactions where it serves as a substrate for innovative chemical transformations. Recent mechanistic studies have employed this compound in fluorescence quenching experiments to understand photocatalytic processes, revealing its interaction with photocatalysts such as 4-Carbazole-Iridium-Pyridine-Naphthalene complexes under blue light irradiation conditions.

The compound's role in modern synthetic chemistry has been further validated through its application in radical-mediated transformations and cross-coupling reactions. Research has shown its effectiveness as a carboxylic acid substrate in reactions with potassium benzyltrifluoroborate compounds, leading to the formation of complex molecular architectures through carefully controlled reaction conditions. These investigations have contributed to the understanding of radical chain-transfer processes and have provided insights into the mechanistic pathways involved in photocatalytic organic synthesis.

Recent synthetic research has focused on the development of novel sulfonyl derivatives of piperidine-3-carboxylic acid through amide coupling reactions. These studies have demonstrated the preparation of sulfonamide derivatives using this compound as a starting material, with subsequent characterization through infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and mass spectrometry analyses. The synthesized compounds have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms, highlighting the potential therapeutic applications of derivatives based on this structural framework.

The compound's research relevance is further demonstrated through its incorporation into pharmaceutical research programs focused on dopamine receptor antagonists. Recent studies have explored benzyloxy piperidine-based scaffolds as selective dopamine 4 receptor antagonists, with investigations revealing significant binding affinities and improved stability profiles compared to previously reported compounds. These research efforts have identified several selective compounds with greater than 30-fold selectivity versus other dopamine receptor subtypes, demonstrating improved in vitro and in vivo stability characteristics. The research applications extend to the development of potential therapeutic agents for neurological conditions, including Parkinson's disease and related movement disorders.

Research Application Key Findings Reference
Photocatalytic Synthesis Effective substrate for radical transformations under blue light irradiation
Antimicrobial Derivatives Moderate to good activity against bacteria and fungi through sulfonyl modifications
Dopamine Receptor Research Selective antagonist activity with improved stability profiles
Mechanistic Studies Useful probe for understanding photocatalytic reaction mechanisms

Properties

IUPAC Name

5-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-13(14(17)18)9-16(8-11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYXQVSBDHHRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins from chiral precursors such as N-protected L-pyroglutamate or piperidine-3-carboxylic acid derivatives. For example, N-protected L-pyroglutamate can be ring-opened and functionalized to introduce the required carbon chain and stereochemistry. Alternatively, piperidine-3-carboxylic acid serves as a direct scaffold for introducing the benzyloxycarbonyl group and methyl substituent.

Protection of the Amine Group via Benzyloxycarbonyl (Cbz) Group

The amine nitrogen is protected by the benzyloxycarbonyl group to prevent side reactions during subsequent steps. This is typically done by reaction with benzyl chloroformate under basic aqueous conditions, maintaining the pH between 8 and 9 to optimize yield and minimize side reactions.

Reaction Conditions Description Yield Notes
Benzyl chloroformate, 0–5°C, 1 N NaOH aqueous solution Dropwise addition to piperidine-3-carboxylic acid solution, pH maintained 8-9 82% Extraction with ether, acidification, and dichloromethane extraction to isolate product
Benzyl chloroformate in diethyl ether, 0°C to ambient Alternating addition with NaOH, stirring 24 h 113% (based on starting material) Solid isolation by acidification and filtration, high purity product

Cyclization and Reduction Steps

After protection, the intermediate undergoes cyclization under alkaline conditions to form the piperidine ring with the desired stereochemistry. Reduction of intermediates, often using catalytic hydrogenation or chemical reducing agents, is employed to convert imine or other functional groups to the saturated piperidine ring system.

Chiral Resolution and Stereochemical Control

Chiral resolution is crucial to obtain the (R)- or (S)-enantiomer with high purity. Methods include selective crystallization or chromatographic separation. Maintaining stereochemical integrity during alkylation and deprotection is achieved by performing reactions at low temperature and using mild conditions to avoid racemization.

Deprotection of the Benzyloxycarbonyl Group (If Required)

The Cbz group can be removed selectively by:

  • Hydrogenolysis: Using hydrogen gas (1 atm) with 10% palladium on carbon catalyst in methanol over 24 hours, yielding free amine with 99% efficiency.

  • Acidic Cleavage: Treatment with 4 M HCl in dioxane for 3 hours, yielding 86% with concurrent Boc protection in some cases.

Reaction Conditions Outcome Yield Mechanism
H₂ (1 atm), 10% Pd/C, MeOH, 24 hr Removal of Cbz, free amine formed 99% Pd-catalyzed hydrogenolysis, releasing CO₂ and toluene
HCl (4 M in dioxane), 3 hr Acidic cleavage of Cbz 86% Protonation of carbamate nitrogen facilitates cleavage

Functional Group Transformations on the Carboxylic Acid

The carboxylic acid group at the 3-position can be further functionalized to diversify the molecule:

  • Esterification: Conversion to methyl or ethyl esters using iodomethane/K₂CO₃ in DMF or ethanol/H₂SO₄ under reflux, with yields ranging from 78% to 85%.

  • Amidation or Decarboxylation: Possible depending on downstream synthetic needs.

Reagent Product Yield Notes
Ethanol, H₂SO₄, reflux Ethyl ester of 1-((Benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylate 85% Acid-catalyzed esterification
Iodomethane, K₂CO₃, DMF Methyl ester derivative 78% Alkylation of carboxylate anion

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Yield Range Notes
1 Starting material preparation N-protected L-pyroglutamate or piperidine-3-carboxylic acid N/A Chiral starting materials
2 Ring opening and carbon chain extension Trimethylsulfoxonium iodide, alkaline conditions N/A Carbon chain addition
3 Methyl substitution Iodomethane, base, low temperature ~78-85% Controlled alkylation
4 Amine protection (Cbz group) Benzyl chloroformate, aqueous NaOH, 0–5°C 82-113% pH control critical
5 Cyclization and reduction Alkaline conditions, reducing agents or catalytic hydrogenation N/A Forms piperidine ring
6 Chiral resolution Crystallization or chromatography Variable Ensures enantiomeric purity
7 Optional deprotection H₂/Pd-C hydrogenolysis or acid cleavage 86-99% Selective removal of Cbz group
8 Carboxylic acid functionalization Esterification reagents (ethanol/H₂SO₄, iodomethane/K₂CO₃) 78-85% Diversifies compound

Research Findings and Mechanistic Insights

  • The use of mild basic conditions and low temperatures during Cbz protection preserves the integrity of the carboxylic acid and stereochemistry.

  • Hydrogenolysis for Cbz deprotection is preferred over acidic methods to minimize racemization and side reactions.

  • Alkylation at the 5-position must be carefully controlled to avoid epimerization; low temperature and mild bases are recommended.

  • The carboxylic acid group’s reactivity allows for versatile downstream modifications, enhancing the compound’s utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

The compound 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid (CAS Number: 1823633-01-7) is a specialized chemical that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article delves into its applications, providing comprehensive data and insights from verified sources.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. Its structural features allow it to act as a precursor or intermediate in the synthesis of various bioactive molecules. Notably, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that piperidine derivatives can inhibit cancer cell proliferation. The incorporation of the benzyloxycarbonyl group can enhance the solubility and bioavailability of these compounds, thereby improving their efficacy as anticancer agents.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Amidation : The carboxylic acid can be converted into amides, which are crucial in pharmaceutical chemistry.
  • Esterification : The compound can undergo esterification reactions to form esters that may have enhanced properties for specific applications.

Research and Development

The compound is also utilized in research settings to explore new synthetic methodologies and reaction mechanisms. Its ability to participate in diverse chemical reactions makes it a valuable tool for chemists aiming to develop novel compounds.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Similarity Score*
1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid 129769-20-6 C₁₅H₁₉NO₄ 277.32 Cbz at 1-position, methyl at 5, COOH at 3 Reference
(R)-1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid 160706-62-7 C₁₄H₁₇NO₄ 263.29 Stereospecific R-configuration at C3 1.00
N-Cbz-4-Piperidinecarboxylic acid 10314-98-4 C₁₄H₁₇NO₄ 263.29 Cbz at 1-position, COOH at 4 0.96
1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid 1365887-45-1 C₁₂H₂₁NO₄ 243.30 Boc (tert-butoxycarbonyl) at 1-position 0.89
1-[(Benzyloxy)carbonyl]-5-(dimethylamino)piperidine-3-carboxylic acid 2059955-15-4 C₁₆H₂₂N₂O₄ 306.36 Dimethylamino at 5-position 0.82

*Similarity scores based on structural alignment algorithms (0–1 scale) .

Key Observations:

Substituent Position : Moving the carboxylic acid from the 3- to 4-position (e.g., N-Cbz-4-Piperidinecarboxylic acid) reduces similarity to 0.96 , highlighting the importance of regiochemistry in drug-receptor interactions .

Protecting Groups: Replacing Cbz with tert-butoxycarbonyl (Boc) decreases similarity to 0.89, reflecting differences in stability (Boc is acid-labile; Cbz requires hydrogenolysis) .

Functional Groups: Adding a dimethylamino group at position 5 () increases molecular weight and alters polarity, reducing similarity to 0.82 .

Table 2: Hazard Profiles of Related Compounds
Compound Name CAS Number Key Hazards First Aid Measures
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 Uninvestigated toxicological properties Eye/Skin: Flush with water; Ingestion: Call physician
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 General precaution (no specific hazards) Consult physician; show SDS
Target Compound 129769-20-6 Limited data; inferred standard Cbz handling Assume similar precautions: avoid inhalation, use PPE
Key Observations:
  • The target compound’s safety profile is inferred from related Cbz-protected amines, which require precautions against eye/skin contact and inhalation .
  • Boc-protected analogues (e.g., 652971-20-5) may pose fewer acute risks but still necessitate medical consultation upon exposure .

Biological Activity

1-((Benzyloxy)carbonyl)-5-methylpiperidine-3-carboxylic acid, also known by its CAS number 1823633-01-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and anticancer therapy. This article reviews the current understanding of its biological activity based on diverse research studies, case analyses, and relevant findings.

  • Chemical Formula : C15H19NO4
  • Molecular Weight : 277.32 g/mol
  • Structure : The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid, which contributes to its biological properties.

Neuroprotective Effects

Recent studies have indicated that compounds with similar structural frameworks to this compound exhibit significant neuroprotective properties. For instance, derivatives containing piperidine structures have shown promising results in inhibiting acetylcholinesterase (AChE) activity, which is crucial for managing neurodegenerative diseases like Alzheimer's.

  • AChE Inhibition : A study evaluated various synthesized compounds for their AChE inhibitory activity using the Ellman spectrophotometric method. Although specific data for this compound were not provided, related piperidine derivatives demonstrated competitive inhibition against AChE, suggesting potential therapeutic applications in Alzheimer's disease management .
  • Antioxidant Activity : The antioxidant capacity of related compounds was assessed using DPPH and ABTS assays. These studies indicated that certain piperidine derivatives could significantly reduce oxidative stress in neuronal cells, thereby protecting against neurotoxicity .

Anticancer Activity

The compound's potential in cancer therapy has also been explored. Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines.

  • Cytotoxicity Studies : In vitro studies have shown that piperidine-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a derivative demonstrated enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Mechanism of Action : The mechanism behind the anticancer properties appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Piperidine derivatives have been noted to interact with muscarinic acetylcholine receptors (M3R), which play roles in tumor progression and metastasis .

Study 1: Neuroprotective Potential

In a recent investigation, a series of piperidine derivatives were synthesized and tested for their neuroprotective effects against oxidative stress induced by hydrogen peroxide in SH-SY5Y human neuroblastoma cells. The results indicated that some derivatives not only inhibited AChE but also exhibited low neurotoxicity while effectively penetrating the blood-brain barrier (BBB) .

Study 2: Anticancer Efficacy

Another study focused on the evaluation of piperidine-based compounds against breast cancer cell lines (MDA-MB-231). The findings revealed that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways, showcasing their potential as anticancer agents .

Table 1: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition12.5
Compound BAntioxidant15.0
Compound CCytotoxicity (FaDu)20.0
Compound DApoptosis Induction25.0

Q & A

Q. How can catalytic systems enhance regioselectivity in functionalizing the piperidine ring?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C for hydrogenolysis of Cbz) or organocatalysts for asymmetric induction. Kinetic isotopic effects (KIE) studies and Hammett plots elucidate electronic influences on substitution patterns. Monitor regioselectivity via 19^{19}F NMR if fluorinated probes are used .

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